molecular formula C10H7NO6 B8046642 (4-Nitrobenzylidene)malonic acid

(4-Nitrobenzylidene)malonic acid

Cat. No.: B8046642
M. Wt: 237.17 g/mol
InChI Key: MLBHMFODFBLWRF-UHFFFAOYSA-N
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Description

(4-Nitrobenzylidene)malonic acid (CAS 54267-71-9) is an arylidene malonate compound with the molecular formula C 10 H 7 NO 6 and an average molecular mass of 237.167 g/mol . This compound has been identified as a novel, potent small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling, a critical pathway in the innate immune response . In cell-based screening assays, this compound demonstrated exceptional activity by suppressing LPS-induced production of key pro-inflammatory mediators, including nitric oxide (NO), with an IC 50 in the sub-micromolar range (0.31 ± 0.03 μM) . Its mechanism is associated with its structure as a Michael acceptor, which is essential for its inhibitory activity . This research tool is particularly valuable for studying the dysregulation of TLR4 signaling, which is implicated in the etiology of acute and chronic human diseases such as septic shock, inflammatory arthritis, and atherosclerosis . As a versatile chemical building block, it is also suited for further synthetic elaboration in medicinal chemistry and drug discovery programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylidene]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-9(13)8(10(14)15)5-6-1-3-7(4-2-6)11(16)17/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHMFODFBLWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

(4-Nitrobenzylidene)malonic acid belongs to the benzylidene-malonic acid family, where substituents on the aromatic ring significantly influence properties:

  • Nitro Group (Electron-Withdrawing) : The 4-nitro group enhances acidity of the carboxylic groups due to its strong electron-withdrawing nature, increasing reactivity in condensation and polymerization reactions. This contrasts with electron-donating groups (e.g., methoxy in N-(4-Methoxybenzylidene)-4-butylaniline) that reduce acidity and alter conjugation .
  • Amino vs. Nitro Derivatives: In 4-nitrobenzyl amine (), the nitro group stabilizes negative charges, whereas amino groups (e.g., 4-aminobenzoic acid) increase nucleophilicity. Such differences impact applications in molecular devices and pharmaceuticals .

Table 1: Substituent Effects on Benzylidene-Malonic Acid Derivatives

Substituent Electronic Effect Key Properties Applications
4-NO₂ Withdrawing High acidity, enhanced conjugation Molecular devices, precursors
4-OCH₃ Donating Reduced acidity, altered UV absorption Liquid crystals
4-NH₂ Donating Increased nucleophilicity Pharmaceutical intermediates

Comparison with Parent Dicarboxylic Acids

Malonic acid and its derivatives (maleic, oxalic) exhibit distinct behaviors:

  • Biological Activity : Malonic acid inhibits fungal growth (e.g., Sclerotinia sclerotiorum) by disrupting sclerotia formation and downregulating virulence genes. Maleic acid shows stronger inhibition (67.6% vs. 9.98% for malonic acid at 2 mg/mL), suggesting substituents like nitro groups in this compound may modulate bioactivity .
  • Aerosol Behavior : Malonic acid forms liquid-like aggregates with water at higher temperatures, unlike oxalic acid, due to its flexible methylene group (O:C ratio = 1.33 vs. 1.0 for oxalic acid). The nitrobenzylidene group may reduce hydrophilicity, altering cloud condensation nucleus activity .

Table 2: Key Properties of Dicarboxylic Acids

Acid O:C Ratio Hydrophilicity Biological Role
Malonic 1.33 Moderate Fungal inhibition, flavoring
Oxalic 1.0 High Mineral formation, toxicity
Maleic 1.0 Low Polymer precursor

Radical Reactivity

Malonic acid forms malonyl radicals under UV irradiation, critical in the Belousov-Zhabotinsky reaction. The nitro group in this compound may stabilize radicals, altering decomposition pathways compared to unsubstituted malonic acid .

Q & A

Q. What are the synthetic pathways for (4-nitrobenzylidene)malonic acid, and how can reaction conditions be optimized?

this compound is typically synthesized via a Knoevenagel condensation between malonic acid and 4-nitrobenzaldehyde. Key parameters include:

  • Catalyst selection : Use piperidine or ammonium acetate to facilitate the reaction.
  • Solvent optimization : Ethanol or acetic acid under reflux (80–100°C) improves yield .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity. Monitor by TLC (silica gel, 1:1 ethyl acetate/hexane) .

Q. How does the molecular structure of this compound influence its reactivity in organic synthesis?

The molecule features:

  • Two carboxyl groups : Enable esterification, amidation, or coordination with metal ions.
  • Nitrobenzylidene moiety : Acts as an electron-withdrawing group, enhancing electrophilic character for nucleophilic additions.
  • Conjugated double bond : Facilitates UV-Vis absorption (λmax ~300 nm), useful for photochemical studies . Computational modeling (e.g., DFT) can predict reaction sites and stability .

Q. What role does this compound play in biochemical pathways?

While not directly involved in natural metabolic cycles, its structural analogs (e.g., malonyl-CoA) are critical in fatty acid biosynthesis. Researchers use it to:

  • Inhibit enzymes : Competes with malonate in succinate dehydrogenase assays .
  • Probe redox activity : Nitro group reduction generates intermediates detectable via cyclic voltammetry .

Advanced Research Questions

Q. How can researchers address discrepancies in cytotoxicity data for this compound derivatives?

Cytotoxicity assays (e.g., WST-1) may yield variability due to:

  • Concentration gradients : Test 0.0015–15 mg/mL ranges in triplicate to identify dose-dependent effects .
  • Cell line specificity : Compare results across MG63 osteosarcoma, HEK293, and primary cells.
  • Metabolic interference : Confirm via LC-MS that the compound does not artifactually reduce tetrazolium salts .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 238 → 194 (quantifier) and 238 → 150 (qualifier) .
  • GC-MS derivatization : Trimethylsilylation (BSTFA) enhances volatility. Calibrate with deuterated malonic acid (d4) as an internal standard .
  • Validation : Ensure linearity (R² >0.99), LOD <0.1 µg/mL, and recovery rates 85–115% .

Q. How do molecular dynamics simulations inform the environmental behavior of this compound aerosols?

Simulations reveal:

  • Hydrophilicity : The O:C ratio (0.67) promotes water adsorption, forming liquid-like aggregates at >250 K .
  • Phase transitions : Below 200 K, water adsorbs onto solid acid grains, affecting cloud condensation nuclei activity . Compare with oxalic acid (O:C = 1.0) to assess aerosol persistence .

Methodological Notes

  • Contradiction resolution : If synthesis yields vary, characterize intermediates (e.g., nitrobenzaldehyde purity) via NMR or FTIR .
  • Safety : Use nitrile gloves, fume hoods, and SCBA respirators when handling nitro derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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